2,5-Dichloro-3-ethyl-8-methylquinoline
Description
Chemical Identity and Classification
This compound is formally classified as a heterocyclic aromatic compound bearing the Chemical Abstracts Service registry number 1031927-97-5. The compound belongs to the quinoline family, which represents a class of nitrogen-containing bicyclic aromatic structures characterized by the fusion of a benzene ring with a pyridine ring. This particular derivative is distinguished by its specific substitution pattern, which fundamentally alters its electronic distribution and chemical behavior compared to the parent quinoline structure.
The molecular formula of this compound is C₁₂H₁₁Cl₂N, corresponding to a molecular weight of 240.13 grams per mole. The compound's structure can be represented by the Simplified Molecular Input Line Entry System notation as CCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl, which clearly delineates the positioning of all substituents around the quinoline core. This specific arrangement places two chlorine atoms at positions 2 and 5 of the quinoline ring system, an ethyl group at position 3, and a methyl group at position 8.
The electronic characteristics of this compound are significantly influenced by the presence of electron-withdrawing chlorine substituents and electron-donating alkyl groups. The chlorine atoms at positions 2 and 5 create regions of electron deficiency, while the ethyl and methyl substituents contribute electron density to the aromatic system. This electronic asymmetry results in a compound with distinct reactivity patterns that differ markedly from symmetrically substituted quinoline derivatives.
Historical Context in Quinoline Chemistry
The development of this compound as a research compound must be understood within the broader historical context of quinoline chemistry, which has its origins in the mid-nineteenth century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called this compound leukol, meaning "white oil" in Greek. Coal tar remained the principal source of commercial quinoline for many decades following its discovery, and this natural occurrence provided the foundation for extensive chemical investigations into quinoline derivatives.
The systematic study of quinoline chemistry expanded significantly following the recognition of quinoline's structural features and its potential for chemical modification. In 1842, French chemist Charles Gerhardt obtained a compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed Chinoilin or Chinolein. Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to their different chemical behaviors, but German chemist August Hoffmann eventually recognized that these differences resulted from the presence of contaminants rather than structural variations.
The development of chlorinated quinoline derivatives, including compounds like this compound, represents a more recent advancement in quinoline chemistry. These halogenated derivatives emerged from systematic studies aimed at understanding how specific substitution patterns influence quinoline reactivity and properties. The introduction of chlorine substituents at positions 2 and 5, combined with alkyl groups at positions 3 and 8, creates a unique electronic environment that has attracted considerable research interest.
The synthetic accessibility of compounds like this compound has been enhanced by advances in quinoline synthesis methodologies. Classical methods such as the Skraup synthesis, which involves heating aniline with glycerol and concentrated sulfuric acid with subsequent addition of nitrobenzene, provided the foundation for quinoline preparation. Modern synthetic approaches have expanded these capabilities to include more selective methods for introducing specific substituent patterns, enabling the preparation of precisely substituted derivatives like this compound.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within heterocyclic chemistry research due to its unique structural features and the insights it provides into structure-reactivity relationships. The compound serves as an important model system for understanding how multiple substituents influence the electronic properties and chemical behavior of quinoline-based structures. The specific arrangement of chlorine atoms, ethyl, and methyl groups creates a complex electronic environment that offers valuable opportunities for mechanistic studies and synthetic applications.
The research significance of this compound extends to its role as a synthetic intermediate and building block for more complex molecular architectures. The presence of chlorine substituents at positions 2 and 5 provides reactive sites for nucleophilic substitution reactions, while the alkyl substituents contribute to the compound's lipophilicity and steric properties. This combination of reactive and structural features makes the compound particularly valuable for studies investigating selective functionalization of quinoline derivatives.
Within the broader context of quinoline research, compounds like this compound contribute to our understanding of how substitution patterns influence the fundamental properties of heterocyclic systems. The quinoline scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with quinoline derivatives exhibiting antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities. While this compound itself represents a research compound rather than a therapeutic agent, its structural features provide important insights into the molecular requirements for biological activity within the quinoline family.
The compound's significance in heterocyclic chemistry research is further enhanced by its relationship to other chlorinated quinoline derivatives. Comparative studies with related compounds such as 3-Chloromethyl-2,5-dichloro-8-methylquinoline, 2,7-Dichloro-3-ethyl-8-methylquinoline, and 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline provide valuable structure-activity insights. These comparative investigations help establish how minor structural modifications influence chemical reactivity, physical properties, and potential applications.
| Related Compound | Chemical Abstracts Service Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| 3-Chloromethyl-2,5-dichloro-8-methylquinoline | 948292-13-5 | C₁₁H₈Cl₃N | Chloromethyl instead of ethyl at position 3 |
| 2,7-Dichloro-3-ethyl-8-methylquinoline | 1234423-98-3 | C₁₂H₁₁Cl₂N | Chlorine at position 7 instead of position 5 |
| 3-(3-Chloropropyl)-2,5-dichloro-8-methylquinoline | 948291-96-1 | C₁₃H₁₂Cl₃N | Chloropropyl instead of ethyl at position 3 |
The research applications of this compound extend beyond fundamental structural studies to include investigations of synthetic methodology and reaction mechanism. The compound's unique substitution pattern makes it an excellent substrate for studying regioselective reactions, particularly those involving nucleophilic substitution at the chlorinated positions. These studies contribute to the development of more efficient synthetic routes to complex quinoline derivatives and enhance our understanding of electronic effects in heterocyclic chemistry.
Properties
IUPAC Name |
2,5-dichloro-3-ethyl-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-3-8-6-9-10(13)5-4-7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNPEEROUHZRCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653602 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031927-97-5 | |
| Record name | 2,5-Dichloro-3-ethyl-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that 2,5-Dichloro-3-ethyl-8-methylquinoline exhibits notable antimicrobial activity against various bacterial strains. It has been evaluated for its effectiveness as a potential drug candidate in treating infections caused by resistant bacteria. The compound's mechanism of action is believed to involve the inhibition of specific bacterial enzymes or pathways, although detailed studies are ongoing to elucidate these interactions further.
Antitumor Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Preliminary studies suggest that it may possess antitumor properties, potentially inhibiting the proliferation of cancer cells. The biological activity is largely attributed to its ability to interact with specific biological targets within cells, which may include DNA or cellular signaling pathways .
Chemical Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions such as halogenation and functionalization. For example, it can undergo regioselective C–H halogenation reactions, allowing for the introduction of additional functional groups at specific positions on the quinoline ring .
Reagent in Organic Reactions
The compound is also employed as a reagent in several organic reactions, facilitating transformations that are crucial for developing new pharmaceuticals and agrochemicals. Its reactivity can be modulated by altering reaction conditions or using different solvents, which allows chemists to tailor synthetic pathways according to their needs .
Material Science
Development of New Materials
In material science, this compound is explored for its potential application in developing new materials with specific properties. Its unique structure may contribute to enhanced stability or reactivity in polymer formulations or coatings. Research is ongoing to investigate how modifications to its structure can lead to improved material characteristics .
Case Study 1: Antimicrobial Efficacy
A study conducted on various substituted quinolines demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound was tested in vitro, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Synthesis of Halogenated Derivatives
Research focused on the halogenation of quinoline derivatives highlighted the efficiency of using this compound as a precursor. In one experiment, treatment with trichloroisocyanuric acid (TCCA) yielded high percentages of C5-chlorinated products under mild conditions, demonstrating its utility in synthetic organic chemistry .
Mechanism of Action
The mechanism by which 2,5-Dichloro-3-ethyl-8-methylquinoline exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity. The molecular pathways involved can include disruption of cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The quinoline scaffold is widely studied due to its bioactivity, and substituent positioning significantly influences physicochemical and biological properties. Below is a comparative analysis of 2,5-Dichloro-3-ethyl-8-methylquinoline with its closest analogs:
2,6-Dichloro-3-ethyl-8-methylquinoline (CAS No: 1031927-98-6)
- Structural Differences: The chlorine atoms are positioned at carbons 2 and 6 instead of 2 and 4.
- Applications : While the 2,5-isomer is explicitly marketed for medicinal use, the 2,6-isomer’s applications remain unspecified, suggesting divergent industrial or research roles .
3-Ethyl-8-methylquinoline Derivatives Without Halogenation
- Reactivity and Solubility: The absence of chlorine atoms in non-halogenated analogs (e.g., 3-ethyl-8-methylquinoline) reduces molecular weight and polarity, enhancing solubility in non-polar solvents. Halogenation in the 2,5-isomer likely improves stability and lipophilicity, which are advantageous for membrane permeability in drug candidates.
- Biological Activity: Chlorinated quinolines generally exhibit enhanced antimicrobial or antimalarial activity compared to non-halogenated counterparts, though activity depends on substituent placement. For example, chloroquine (7-chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline) demonstrates antimalarial efficacy linked to its chloro group at position 7, underscoring the importance of substitution patterns .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Structural-Activity Relationship (SAR) : The 2,5-dichloro configuration may favor interactions with hydrophobic pockets in enzymes or receptors, whereas the 2,6-isomer’s geometry could reduce such interactions due to altered steric effects.
- Synthetic Challenges : Introducing chlorine at position 5 (vs. 6) requires distinct regioselective synthesis routes, impacting scalability and cost .
- Knowledge Gaps: No peer-reviewed studies directly compare the biological efficacy or toxicity of these isomers. Regulatory and industrial data are siloed, limiting cross-comparative analysis.
Biological Activity
2,5-Dichloro-3-ethyl-8-methylquinoline is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article delves into the various aspects of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a quinoline ring system with two chlorine atoms and an ethyl and methyl group at specific positions. This structural configuration is crucial for its biological activity, influencing how the compound interacts with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, it demonstrated notable inhibition zones against pathogens such as Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound's performance was comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |
|---|---|---|
| Pseudomonas aeruginosa | 22 | 24 |
| Klebsiella pneumoniae | 25 | 27 |
Antimalarial Activity
Another area of interest is the antimalarial activity of this compound. Studies have shown that derivatives of quinoline compounds can act as effective antimalarial agents by targeting multiple pathways within the malaria parasite. The compound's structural analogs have been synthesized and tested for their efficacy against Plasmodium falciparum, with promising results indicating potential for development into new antimalarial drugs .
The mechanism through which this compound exerts its biological effects primarily involves interaction with specific enzymes and receptors within microbial cells. For instance, it may inhibit key metabolic pathways in bacteria or interfere with the replication processes of parasites. The presence of chlorine atoms in its structure enhances its lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Case Studies
- Antimicrobial Efficacy : A study conducted by Rbaa et al. evaluated various quinoline derivatives, including this compound. The results indicated that this compound had a significant effect on inhibiting bacterial growth in vitro, particularly against Gram-negative bacteria .
- Antimalarial Research : In another investigation focusing on hybrid molecules derived from quinolines, researchers found that modifications to the quinoline structure could enhance antimalarial activity. The study highlighted the importance of substituent groups in optimizing pharmacological properties while maintaining low toxicity levels in mammalian cells .
Preparation Methods
Experimental Procedure Summary:
| Step | Reagents & Conditions | Details |
|---|---|---|
| 1 | DMF (5 mL), cooled to 0°C | Cooling to control reaction exotherm |
| 2 | POCl3 (18 mL) added dropwise | Formation of Vilsmeier reagent |
| 3 | Addition of ortho-methyl acetanilide (4 g) | Substituted aniline derivative |
| 4 | Reflux for 6-8 hours at 80-90°C | Cyclization and formylation |
| 5 | Quenching in ice-cold water | Precipitation of quinoline derivative |
| 6 | Filtration and recrystallization from ethyl acetate | Purification |
This method yields 2-chloro-3-formyl-8-methylquinoline in high purity and yield, with the formyl group at position 3 and chloro at position 2, and a methyl group at position 8 already installed.
Alternative Preparation via Catalytic Cyclization and Chlorination
A related preparation method for quinoline derivatives involves catalytic cyclization of 2-aminobenzenesulfonic acid with aldehydes in eutectic solvents, followed by chlorination:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Aminobenzenesulfonic acid + propionaldehyde + paraformaldehyde | Catalytic cyclization in eutectic solvent (choline chloride + ZnCl2) produces 3-methylquinoline-8-sulfonic acid |
| 2 | Chlorination with bis(trichloromethyl) carbonate (BTC) under organic base catalysis | Formation of 3-methylquinoline-8-sulfonyl chloride |
This method is notable for its safety, environmental friendliness, and suitability for large-scale production. While this exact method is for sulfonyl chloride derivatives, the catalytic cyclization and chlorination principles can inform analogous syntheses for halogenated quinolines like this compound.
Summary Table of Key Preparation Steps and Conditions
Research Findings and Considerations
The Vilsmeier-Haack reaction is a robust and widely used method for selective formylation of quinoline derivatives, facilitating subsequent transformations to introduce alkyl groups.
Chlorination reactions require careful control to avoid poly-chlorination or substitution at undesired positions. The electronic effects of substituents influence regioselectivity.
Reduction of the formyl group to an ethyl substituent is well-established but may require optimization to preserve other sensitive substituents like chloro groups.
The catalytic cyclization in eutectic solvents offers a green chemistry approach with low cost and minimal hazardous byproducts, suitable for industrial scale-up.
Q & A
Basic: What synthetic routes are recommended for lab-scale preparation of 2,5-Dichloro-3-ethyl-8-methylquinoline?
Methodological Answer:
The synthesis of substituted quinolines typically involves cyclization reactions (e.g., Friedländer or Skraup syntheses) followed by functionalization. For this compound, a plausible route includes:
Core formation : Start with a substituted aniline derivative (e.g., 3-ethyl-4-methylaniline) and employ a cyclization agent like polyphosphoric acid to form the quinoline backbone.
Chlorination : Use POCl₃ or SOCl₂ to introduce chlorine at positions 2 and 3. Reaction conditions (temperature, stoichiometry) must be optimized to avoid over-chlorination.
Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) to isolate the product .
Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and melting point analysis .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and bond angles. For example, quinoline derivatives often exhibit planar aromatic systems with deviations <0.05 Å from planarity .
- Spectroscopy :
- NMR : Compare ¹H/¹³C NMR shifts with predicted values (e.g., chloro substituents cause deshielding of adjacent carbons).
- HRMS : Validate molecular weight (C₁₂H₁₀Cl₂N: calc. 256.02 g/mol) with <2 ppm error .
Advanced: What computational methods are suitable for modeling the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMSO) to assess stability and aggregation tendencies.
Validation : Compare computed UV-Vis spectra with experimental data to refine parameters .
Advanced: How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?
Methodological Answer:
- Error Source Analysis :
- Experimental Replication : Repeat spectroscopy under controlled conditions (e.g., degassed solvents to prevent oxidation) .
Basic: What analytical techniques are critical for assessing purity and stability?
Methodological Answer:
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient (70:30 → 90:10) to detect impurities (<0.5% area).
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (expected >200°C for chlorinated quinolines).
- Light/Heat Exposure : Monitor degradation via UV-Vis absorbance shifts (e.g., λₐᵦₛ = 320 nm) .
Advanced: What strategies optimize the compound’s bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Modular Substitution : Replace ethyl/methyl groups with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target proteins.
- Halogen Engineering : Introduce fluorine at position 8 to improve metabolic stability, as seen in fluorinated quinolines .
- In Silico Docking : Use AutoDock Vina to predict binding affinities with biological targets (e.g., topoisomerase II). Validate with in vitro assays .
Advanced: How do intermolecular interactions influence the solid-state packing of this compound?
Methodological Answer:
- Hydrogen Bonding : Analyze N–H⋯Cl or C–H⋯π interactions using Hirshfeld surface analysis. For example, quinoline derivatives often form chains via N–H⋯N bonds (distance ~2.68 Å) .
- π–π Stacking : Measure centroid-centroid distances (typically 3.5–4.0 Å) between aromatic rings. Chloro substituents may induce edge-to-face packing .
Basic: What safety protocols are essential when handling chlorinated quinolines?
Methodological Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Waste Disposal : Neutralize residual POCl₃ with sodium bicarbonate before aqueous disposal .
- Acute Toxicity Data : Refer to SDS for LD₅₀ values (e.g., similar chloroquinolines: rat oral LD₅₀ ~500 mg/kg) .
Advanced: How can NMR spectral assignments resolve regiochemical ambiguities in substituted quinolines?
Methodological Answer:
- 2D NMR :
- HSQC : Correlate ¹H signals with ¹³C shifts to identify substituent positions.
- NOESY : Detect spatial proximity between ethyl/methyl groups and adjacent protons.
- Comparative Analysis : Contrast with spectra of 2,8-dichloro isomers to distinguish chemical shift patterns .
Advanced: What mechanistic insights explain side-product formation during chlorination?
Methodological Answer:
- Reaction Monitoring : Use in situ IR to detect intermediates (e.g., P=O stretches at 1250 cm⁻¹).
- By-Product Analysis : Isolate side-products via prep-TLC and identify structures (e.g., over-chlorinated derivatives at position 7) .
- Kinetic Control : Lower reaction temperatures (0–5°C) and shorter reaction times to favor mono-/di-chlorination .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
